

(±)-LY-426965 dihydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (±)-LY-426965 dihydrochloride

Cat. No.: B1675695

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(±)-LY-426965 Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-LY-426965 dihydrochloride is a potent and selective serotonin 1A (5-HT1A) receptor antagonist.[1] As a racemic mixture, it comprises the more active (S)-(+)-enantiomer and the less active (R)-(-)-enantiomer.[1][2] This compound has been investigated for its potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a detailed overview of its chemical properties, structure, and the experimental methodologies used for its characterization.

Chemical Properties and Structure

(±)-LY-426965 dihydrochloride is the salt form of the parent compound, enhancing its stability and solubility for research purposes.[1] While specific experimental values for melting point and pKa are not readily available in public literature, the following tables summarize its key chemical and structural identifiers.

Table 1: Chemical Properties of (±)-LY-426965 Dihydrochloride



Property	Value	Source(s)
Molecular Formula	C28H38N2O2 · 2HCl	[2][3]
Molecular Weight	507.54 g/mol	[2][3]
CAS Number	228418-81-3	[2][4]
Appearance	Solid	[4]
Solubility	Soluble in DMSO	[2][4]

Table 2: Structural Information of LY-426965 (Parent Compound)

Identifier	Value	Source(s)
IUPAC Name	1-Cyclohexyl-4-[4-(2- methoxyphenyl)piperazin-1- yl]-2-phenyl-butan-1-one	[2]
SMILES	C1CCC(CC1)C(=O)C(CC2CC N(CC2)C3=CC=CC=C3OC)C4 =CC=CC=C4	N/A
InChI Key	N/A	N/A

Experimental Protocols Enantioselective Synthesis of LY-426965

A key challenge in the synthesis of LY-426965 is the stereoselective formation of the quaternary carbon center. An effective method involves a catalytic enantioselective allylation.[5]

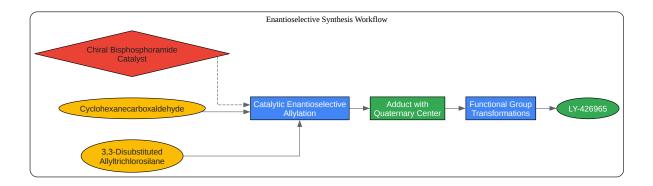
Methodology:

- Preparation of the Allylic Precursor: The synthesis begins with the preparation of a 3,3disubstituted allyltrichlorosilane.
- Asymmetric Allylation: A chiral bisphosphoramide is used as a catalyst for the enantioselective addition of the allyltrichlorosilane to an appropriate aldehyde (e.g.,



cyclohexanecarboxaldehyde). This step establishes the stereogenic quaternary center with high diastereoselectivity and enantioselectivity.[5]

 Functional Group Transformations: The resulting allylation product undergoes a series of functional group manipulations to yield the final LY-426965 structure.



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A simplified workflow for the enantioselective synthesis of LY-426965.

GTPyS Binding Assay for 5-HT1A Receptor Antagonism

The functional activity of (±)-LY-426965 as a 5-HT1A receptor antagonist can be quantified using a [35S]GTPyS binding assay. This assay measures the extent to which the compound inhibits agonist-stimulated G-protein activation.

Methodology:

 Membrane Preparation: Prepare cell membranes from a source rich in 5-HT1A receptors (e.g., CHO cells stably expressing the human 5-HT1A receptor or rat hippocampal tissue).

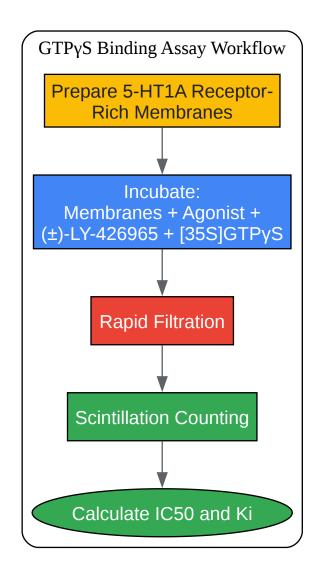






- Assay Buffer: Utilize an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
- Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a 5-HT1A receptor agonist (e.g., 8-OH-DPAT), varying concentrations of (±)-LY-426965, and [35S]GTPγS.
- Termination and Filtration: After incubation, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPyS.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC50 value of (±)-LY-426965 by plotting the percentage inhibition of agonist-stimulated [35S]GTPyS binding against the log concentration of the antagonist. The Ki value can then be calculated using the Cheng-Prusoff equation.





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A generalized workflow for the GTPyS binding assay.

Chiral HPLC for Enantiomeric Separation

To resolve the (S)-(+)- and (R)-(-)-enantiomers of LY-426965, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.

Methodology:

• Chiral Stationary Phase (CSP): Select a suitable chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated on a silica support.



- Mobile Phase: Optimize the mobile phase composition. For normal-phase chromatography, a
 mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g.,
 isopropanol or ethanol) is typically used. The addition of a small amount of an amine (e.g.,
 diethylamine) can improve peak shape.
- Detection: Use a UV detector set to a wavelength where both enantiomers exhibit strong absorbance.
- Analysis: Inject a solution of (±)-LY-426965 dihydrochloride onto the column and monitor
 the elution profile. The two enantiomers will have different retention times, allowing for their
 separation and quantification.

Signaling Pathways

(±)-LY-426965 exerts its pharmacological effects by antagonizing the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).

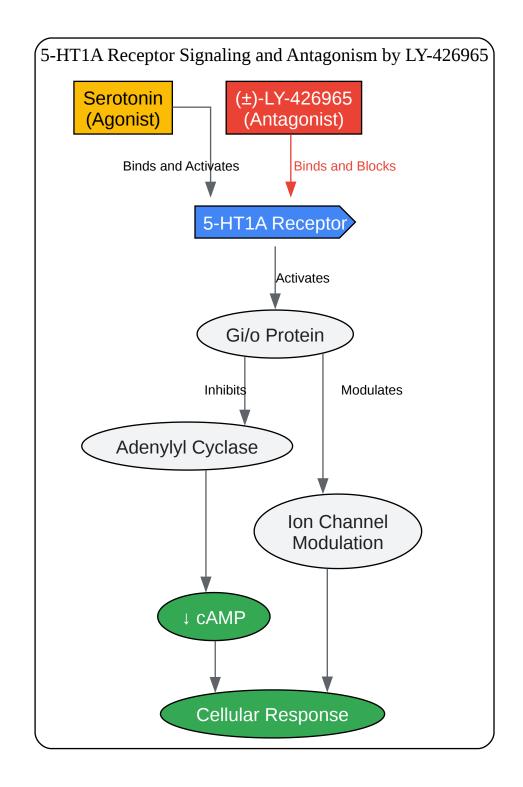
Mechanism of Action:

As a full antagonist, LY-426965 binds to the 5-HT1A receptor but does not elicit an intracellular response.[1] Instead, it blocks the binding of the endogenous agonist, serotonin, thereby preventing the activation of downstream signaling cascades.

Downstream Effects:

The activation of 5-HT1A receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6] Additionally, 5-HT1A receptor activation can modulate the activity of ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[6] By blocking these actions, (±)-LY-426965 is expected to prevent the agonist-induced decrease in cAMP and the modulation of these ion channels. The antagonism of presynaptic 5-HT1A autoreceptors can lead to an increase in the firing rate of serotonergic neurons.





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- To cite this document: BenchChem. [(±)-LY-426965 dihydrochloride chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675695#ly-426965-dihydrochloride-chemicalproperties-and-structure]

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